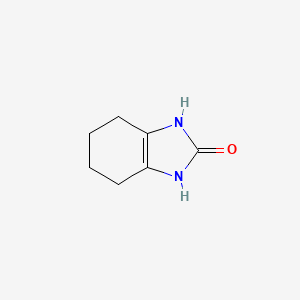

1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one

Description

Properties

IUPAC Name |

1,3,4,5,6,7-hexahydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITZBYBFZNVHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541810 | |

| Record name | 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26258-21-9 | |

| Record name | 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6,7-hexahydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one

Introduction: The Significance of the Hexahydro-benzimidazol-2-one Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][3] The saturated bicyclic analogue, 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one, represents a class of compounds with significant potential in drug discovery. The introduction of a cyclohexyl ring in place of the benzene ring imparts a three-dimensional structure that can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the principal synthetic routes to this valuable scaffold, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this saturated benzimidazolone derivative primarily revolves around the formation of a cyclic urea from its corresponding diamine precursor, 1,2-diaminocyclohexane. The choice of synthetic strategy is often dictated by factors such as scale, cost, and the sensitivity of other functional groups in more complex derivatives. This guide will delve into three of the most established and practical methods:

-

The Classical Approach: Reaction with Urea

-

The Mild and Efficient Route: Cyclization with Carbonyldiimidazole (CDI)

-

The Industrial Standard: Phosgene and its Equivalents

The Classical Approach: Synthesis via Urea

This method stands as a cost-effective and straightforward route to this compound, particularly suitable for large-scale preparations where economic viability is a key consideration. The reaction proceeds by heating 1,2-diaminocyclohexane with urea, leading to the formation of the cyclic urea with the elimination of ammonia.[4][5]

Reaction Mechanism and Rationale

The reaction mechanism involves a two-step process. Initially, one of the amino groups of 1,2-diaminocyclohexane performs a nucleophilic attack on the carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating ammonia to form a cyclohexylurea intermediate. In the second step, an intramolecular cyclization occurs where the second amino group attacks the carbonyl carbon of the urea moiety, followed by the elimination of a second molecule of ammonia to yield the final product.

The high temperatures employed in this reaction are necessary to drive the elimination of ammonia and facilitate the intramolecular cyclization. While effective, this thermal stress can sometimes lead to the formation of byproducts, necessitating careful purification of the final compound.

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsglobal.pl [rsglobal.pl]

- 5. asianpubs.org [asianpubs.org]

Biological activity of 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of Benzimidazol-2-one Derivatives

Abstract

The benzimidazol-2-one nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one derivatives and their aromatic analogues. We delve into their mechanisms of action as potent kinase inhibitors and anticonvulsant agents, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

The Benzimidazol-2-one Core: A Foundation for Diverse Bioactivity

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of heterocyclic chemistry and drug design. The 2-oxo derivative, benzimidazol-2-one, and its saturated counterpart, this compound, serve as a versatile template for therapeutic agents. This versatility stems from its structural similarity to naturally occurring nucleotides, particularly purines, which enables these molecules to function as effective mimics and interact with the biopolymers of living systems.

This scaffold is not merely a theoretical construct; it is a clinically validated pharmacophore present in established drugs such as the antipsychotic Pimozide and the antiemetic Domperidone. The broad spectrum of reported biological activities is remarkable, encompassing kinase inhibition, anticonvulsant, antimicrobial, antiviral, anti-inflammatory, and antitumor effects, making it a focal point of intensive research.

Synthetic Strategies for Benzimidazol-2-one Derivatives

The construction and derivatization of the benzimidazol-2-one core can be achieved through several reliable synthetic routes. The choice of method depends on the desired substitution pattern and the scale of the synthesis.

Core Scaffold Synthesis

A foundational and widely adopted method for creating the benzimidazol-2-one ring system involves the condensation of an appropriate o-phenylenediamine with urea. This reaction is typically performed at elevated temperatures and provides a direct route to the core structure. Subsequent modifications can then be introduced at the nitrogen atoms or on the benzene ring.

Derivatization Approaches

Once the core is formed, its therapeutic potential is unlocked through targeted derivatization. Key strategies include:

-

N-Alkylation/Arylation: The nitrogen atoms of the urea moiety are common sites for substitution, often achieved through reactions with alkyl or aryl halides in the presence of a base.

-

Aza-Michael Addition: This reaction provides an efficient method for coupling the benzimidazolone nitrogen to α,β-unsaturated carbonyl compounds, allowing for the introduction of diverse side chains.

-

Palladium-Catalyzed Reactions: Modern cross-coupling methodologies, such as palladium-catalyzed rearrangements, offer sophisticated control for synthesizing complex N-substituted derivatives.

-

Ring Substitution: Functional groups like nitro groups can be introduced onto the benzene ring via electrophilic aromatic substitution, using reagents such as potassium nitrate in sulfuric acid, which can then be further modified.

Key Biological Activities and Mechanisms of Action

The therapeutic potential of benzimidazol-2-one derivatives is broad. This guide focuses on two of the most extensively studied and promising areas: kinase inhibition for anticancer applications and modulation of neuronal excitability for anticonvulsant therapies.

Kinase Inhibitory Activity: A Promising Avenue for Anticancer Therapeutics

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Kinase inhibitors are therefore a major focus of modern oncology drug discovery. Benzimidazol-2-one derivatives have emerged as a potent class of kinase inhibitors, often functioning as ATP-competitive inhibitors that block the enzyme's active site.

Mechanism of Action (MoA): The benzimidazole scaffold can interact with the kinase active site in multiple ways. In many instances, it serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region—a conserved structural element critical for ATP binding. In other cases, it functions as a rigid scaffold to optimally position substituents for interaction with other regions of the ATP-binding pocket. This dual capability allows for the design of both highly specific single-target inhibitors and rationally designed multi-targeted drugs that can combat resistance and attack disease pathways at multiple points.

Structure-Activity Relationship (SAR): The potency and selectivity of these inhibitors are exquisitely sensitive to the substitution patterns on the benzimidazol-2-one core.

-

Hinge-Binding Motifs: Molecular modeling suggests that a donor-acceptor-donor motif, formed by the benzimidazole NH, the quinolinone carbonyl, and another NH group, is crucial for binding to the hinge region of receptor tyrosine kinases (RTKs) like VEGFR-2.

-

Peripheral Substitutions: The nature and position of substituents on the fused benzo ring dictate both potency and kinase selectivity. For instance, studies on 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles revealed that a 2,6-dichloro or difluoro phenyl moiety at the C2-position of an imidazole ring attached to C6 of the benzimidazole enhanced the inhibition of TNF-α and p38α MAP kinase.

-

Multi-Kinase Inhibition: Strategic placement of functional groups can yield compounds that inhibit multiple kinases. For example, 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogues are potent, reversible ATP-competitive inhibitors of VEGFR-2, FGFR-1, and PDGFRβ, with IC₅₀ values often in the sub-micromolar range.

Quantitative Data on Kinase Inhibition: The efficacy of these compounds is demonstrated by their low IC₅₀ values against various cancer-related kinases.

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones | VEGFR-2, FGFR-1, PDGFRβ | < 100 | |

| 3-benzimidazol-2-ylhydroquinolin-2-one | FMS, LCK, LYN | 87.7 - 169 | |

| Pyrimido[1,2-a]benzimidazole | Lck | 0.007 µM (7 nM) |

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures stemming from excessive, synchronous neuronal firing. Benzimidazole derivatives, including fused systems like pyrrolo[1,2-a]benzimidazol-1-ones, have demonstrated significant anticonvulsant activity in preclinical models.

Mechanism of Action (MoA): While the precise mechanisms for every derivative are not fully elucidated, their activity profiles in standard screening models provide strong mechanistic clues. The two most common preclinical screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

-

MES Test: This model induces a generalized tonic-clonic seizure. Drugs effective in this test, like phenytoin, are thought to act by blocking voltage-gated sodium channels, thereby preventing the propagation of seizure activity.

-

scPTZ Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, which model absence seizures. Drugs that are effective in this model, such as benzodiazepines, typically act by enhancing GABAergic inhibition.

Many benzimidazole derivatives show activity in one or both models, suggesting they may act via ion channel modulation, enhancement of GABAergic neurotransmission, or a combination of mechanisms.

Structure-Activity Relationship (SAR): SAR studies have provided clear guidance for optimizing the anticonvulsant properties of these molecules.

-

Pharmacophore Hypothesis: For many imidazole-based anticonvulsants, the core pharmacophore is believed to be the alkylimidazole portion of the molecule, while a lipophilic aryl group serves to enhance penetration of the blood-brain barrier.

-

Ring Substituents: In the 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one series, substitutions on the polycyclic system were critical for activity. Most derivatives in this class showed anticonvulsant effects superior to the standard drug valproate.

-

Fused Ring Systems: The fusion of additional rings to the benzimidazole core can significantly impact activity. Imidazo[1,2-a]benzimidazole derivatives have shown high levels of anticonvulsive activity, comparable to valproic acid but at much lower doses.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of benzimidazol-2-one derivatives.

Protocol: Synthesis of a Substituted Benzimidazol-2-one

This protocol describes a general method for the synthesis of the core scaffold, adapted from established procedures.

Objective: To synthesize 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Urea

-

Reaction vessel suitable for heating to 180°C

-

Stirring apparatus

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

-

Instrumentation for characterization: NMR, FT-IR, Mass Spectrometry.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1 equivalent of 4-methyl-1,2-phenylenediamine and 1.5 equivalents of urea.

-

Heating: Heat the mixture to 180°C with stirring. The reactants will melt and react, typically over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool slightly until it solidifies.

-

Purification (Base Wash): Treat the solid melt with a 10% aqueous NaOH solution to dissolve the product and remove unreacted starting materials.

-

Filtration: Filter the basic solution to remove any insoluble impurities.

-

Precipitation: Carefully neutralize the filtrate with aqueous HCl until the product precipitates out. The optimal pH for precipitation should be determined empirically, typically near neutral.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The resulting spectra should be consistent with the structure of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Protocol: In Vivo Evaluation of Anticonvulsant Activity (scPTZ Model)

This protocol outlines the procedure for screening compounds for anticonvulsant activity using the subcutaneous pentylenetetrazole (PTZ) model in mice.

Objective: To determine the ability of a test compound to protect against PTZ-induced clonic seizures.

Materials:

-

Male albino mice (e.g., Swiss strain), 20-25g.

-

Test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Positive control: Diazepam (4 mg/kg, i.p.).

-

Negative control: Vehicle only.

-

Pentylenetetrazole (PTZ) solution (85 mg/kg, s.c.).

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

-

Observation chambers (transparent).

-

Stopwatch.

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

-

Dosing: Administer the test compound, vehicle, or diazepam via i.p. injection.

-

Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the compound to be absorbed and distributed.

-

Seizure Induction: Administer PTZ (85 mg/kg) via s.c. injection into the loose skin on the back of the neck.

-

Observation: Immediately after PTZ injection, place each mouse into an individual observation chamber and observe for 30 minutes.

-

Data Collection: Record the following parameters:

-

Latency to first clonus: The time from PTZ injection to the onset of the first generalized clonic seizure (characterized by rhythmic contractions of the limbs and body).

-

Protection: Note the number of animals in each group that do not exhibit a generalized clonic seizure within the 30-minute observation period.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods. Compare the latency to seizure onset in the test groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). Analyze the protection data using Fisher's exact test.

Visualization of Pathways and Workflows

Graphical representations are essential for conceptualizing complex biological and experimental processes.

Diagram 1: General Synthetic Workflow

Caption: ATP-competitive inhibition of a protein kinase by a benzimidazol-2-one derivative.

Diagram 3: Workflow for Anticonvulsant Screening (scPTZ Model)

Caption: Experimental workflow for the subcutaneous PTZ anticonvulsant screening model.

Conclusion and Future Directions

The this compound scaffold and its aromatic counterparts represent a remarkably fruitful area for drug discovery. Their proven success as kinase inhibitors and anticonvulsant agents is well-documented, and their potential in antimicrobial and other therapeutic areas continues to expand. The synthetic tractability of the core allows for extensive exploration of the chemical space around it, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Exploring Saturated Analogues: A more systematic investigation into how the saturation of the benzo-ring (i.e., the hexahydro derivatives) impacts biological activity and physicochemical properties is warranted.

-

Selectivity Profiling: For kinase inhibitors, comprehensive profiling against broad kinase panels is essential to identify selective agents or to rationally design multi-targeted drugs with desired polypharmacology.

-

Mechanism of Action Studies: For anticonvulsant candidates, further studies using electrophysiology and neurochemical assays are needed to precisely define their molecular targets (e.g., specific ion channel subtypes or GABA receptor subunits).

-

ADMET Optimization: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for translating potent compounds into viable drug candidates.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the benzimidazol-2-one scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.

References

A comprehensive list of references will be compiled here, linking to the authoritative sources for each claim made within the text.

The Versatile Scaffold: A Technical Guide to 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one Analogs as Enzyme Inhibitors

Introduction: The Benzimidazol-2-one Core and Its Therapeutic Potential

The benzimidazol-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic structure, featuring hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets, particularly enzymes. This has led to its exploration in the development of drugs for a wide range of diseases, from neurological disorders to cancer.[1][2]

This guide focuses on the analogs of 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one as enzyme inhibitors. It is important to note that while the fully aromatic benzimidazol-2-one core has been extensively studied and documented, specific research on its hexahydro- (or saturated) counterpart as enzyme inhibitors is less prevalent in publicly accessible literature. Therefore, this guide will primarily leverage the extensive knowledge of the broader benzimidazol-2-one class, which provides the foundational principles of synthesis, mechanism of action, and structure-activity relationships (SAR) that are directly applicable to the exploration of the hexahydro- analogs. The principles discussed herein serve as a robust framework for researchers and drug development professionals aiming to design, synthesize, and evaluate novel enzyme inhibitors based on this versatile scaffold.

We will delve into the role of these analogs as inhibitors of three critical classes of enzymes: Protein Kinases, Poly(ADP-ribose) Polymerases (PARP), and Monoamine Oxidases (MAO). For each class, we will examine the therapeutic rationale, mechanism of inhibition, and key structure-activity relationships, supported by quantitative data and detailed experimental protocols.

I. Benzimidazol-2-one Analogs as Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major target for therapeutic intervention.[1] Benzimidazole-based scaffolds have emerged as promising kinase inhibitors due to their ability to mimic the adenine region of ATP and bind to the highly conserved ATP-binding pocket of these enzymes.[4]

Mechanism of Action: ATP-Competitive Inhibition

The majority of benzimidazol-2-one-based kinase inhibitors function as ATP-competitive inhibitors.[4] They are designed to fit into the ATP-binding site located in the cleft between the N- and C-terminal lobes of the kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the transfer of a phosphate group to the substrate protein and halting the downstream signaling cascade.[4][5] The benzimidazol-2-one core often forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the two lobes.[4] Substituents on the scaffold can then be tailored to exploit additional hydrophobic and polar interactions within the active site to enhance potency and selectivity.[3][4]

Signaling Pathway: A Representative Kinase Cascade

The diagram below illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, a common target in cancer therapy. Inhibition of a kinase within this cascade, such as MEK or ERK, by a benzimidazol-2-one analog would block the transmission of proliferative signals.

Caption: MAPK signaling pathway inhibited by a benzimidazol-2-one analog.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency and selectivity of benzimidazol-2-one kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold.

| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights |

| 7-hydroxy benzimidazole analogs | GSK3β | Varies | The 7-hydroxy group is a key feature for activity. The solid-phase synthesis allows for diverse substitutions to explore the SAR.[6] |

| 2-amino-benzimidazole derivatives | CK1δ | 98.6 | A (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group and a 5-cyano substituent on the benzimidazole ring were found to be optimal for potent inhibition.[7] |

| N-substituted tetrabromo-1H-benzimidazole | PIM-1 Kinase | Varies | N-substitution with 2-oxopropyl/2-oxobutyl groups leads to pro-apoptotic activity and intracellular inhibition of PIM-1 kinase.[8] |

| Spiro-indenoquinoxalines with benzimidazole | CDK2 | 177 | The benzimidazole moiety is crucial for binding to the CDK2 active site. Specific stereochemistry and substitutions on the spiro scaffold significantly impact potency.[6] |

II. Benzimidazol-2-one Analogs as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair through the base excision repair (BER) pathway.[9] In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP for survival.[10] Inhibiting PARP in these cancer cells leads to the accumulation of unrepaired DNA damage and cell death, a concept known as synthetic lethality.[10] The benzimidazole-4-carboxamide scaffold is a well-established pharmacophore for potent PARP inhibitors.[11]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Benzimidazol-2-one analogs inhibit PARP through a dual mechanism:

-

Catalytic Inhibition: They act as nicotinamide adenine dinucleotide (NAD+) mimetics, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blocks the recruitment of DNA repair proteins to the site of damage.[12][13]

-

PARP Trapping: Upon binding to a PARP enzyme that is already associated with a DNA break, the inhibitor can "trap" the PARP-DNA complex.[14] This trapped complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of lethal double-strand breaks.[14]

Signaling Pathway: PARP Inhibition in DNA Repair

The diagram below illustrates the role of PARP-1 in DNA repair and the mechanism of its inhibition.

Caption: Mechanism of PARP inhibition and trapping by benzimidazol-2-one analogs.

Structure-Activity Relationship (SAR) and Quantitative Data

The benzimidazole carboxamide scaffold is key for PARP inhibition, with various substitutions influencing potency and pharmacokinetic properties.

| Compound Class/Example | Target PARP | IC50 (nM) | Key Structural Features & SAR Insights |

| Veliparib (ABT-888) | PARP-1/2 | ~5 | A foundational benzimidazole-4-carboxamide scaffold. The amide group mimics nicotinamide.[11] |

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) | PARP-1 / PARP-2 | 4.3 / 1.58 | The difluorocyclohexyl group enhances potency and metabolic stability. The piperidine linker positions the benzimidazole core optimally in the active site.[15] |

| 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides | PARP-1 / PARP-2 | 18 / 42 | The fused tetrahydrothienopyridine moiety provides a novel, potent scaffold that fits well within the PARP active site.[10] |

III. Benzimidazol-2-one Analogs as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[16] Inhibition of MAOs increases the levels of these neurotransmitters in the brain and is a validated strategy for treating depression and neurodegenerative disorders such as Parkinson's disease.[7][17]

Mechanism of Action: Reversible and Selective Inhibition

Benzimidazol-2-one analogs can act as reversible inhibitors of MAO.[18] The mechanism involves the inhibitor binding to the active site of the enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor.[19] The inhibitor prevents the substrate (monoamine) from accessing the catalytic site, thereby blocking its degradation.[20] The selectivity for MAO-A versus MAO-B is determined by the specific interactions of the inhibitor's substituents with the distinct topologies of the active site cavities of the two isoforms.[19]

Signaling Pathway: MAO in Neurotransmitter Metabolism

The diagram below shows the role of MAO in the degradation of a monoamine neurotransmitter and how its inhibition leads to increased synaptic levels.

Caption: General workflow for the synthesis of the benzimidazol-2-one core.

Protocol 2: General Enzyme Inhibition Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme using a microplate-based spectrophotometric or fluorometric assay.

Objective: To determine the IC50 value of a benzimidazol-2-one analog.

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates (e.g., clear for colorimetric assays, black for fluorescent assays)

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the test compound in assay buffer. A common approach is a 2-fold or 3-fold serial dilution covering a wide concentration range (e.g., from 100 µM to 1 nM).

-

Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

-

Prepare a solution of the substrate in assay buffer at a concentration typically at or near its Michaelis constant (Km).

-

-

Assay Setup:

-

To the wells of a 96-well plate, add a fixed volume of the enzyme solution.

-

Add a small volume (e.g., 1-2 µL) of each test compound dilution to the appropriate wells.

-

Include control wells:

-

100% Activity Control (No Inhibitor): Add solvent (e.g., DMSO) instead of the test compound.

-

0% Activity Control (Background): Add assay buffer instead of the enzyme solution.

-

-

-

Pre-incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the initial linear portion of the progress curve.

-

Data Analysis:

-

Calculate the initial velocity (rate) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

V. Conclusion and Future Directions

The benzimidazol-2-one scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. Its ability to effectively target the active sites of diverse enzyme classes, including kinases, PARP, and monoamine oxidases, underscores its importance in modern drug discovery. While the majority of research has centered on the aromatic core, the principles of inhibitor design, mechanism of action, and structure-activity relationships detailed in this guide provide a comprehensive and authoritative foundation for the future exploration of this compound analogs. The introduction of a saturated cyclohexane ring offers opportunities to explore novel three-dimensional interactions within enzyme active sites, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further research dedicated to the synthesis and biological evaluation of these saturated analogs is warranted and represents a promising frontier in the development of next-generation enzyme inhibitors.

References

-

Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. Available from: [Link]

-

Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Society Transactions, 46(6), 1673-1685. Available from: [Link]

-

Wang, Y., et al. (2019). Mechanism and function of PARP and PARP inhibitors. Signal Transduction and Targeted Therapy, 4, 27. Available from: [Link]

-

Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876-2879. Available from: [Link]

-

Ame, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. BioEssays, 26(8), 882-893. Available from: [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284-2298. Available from: [Link]

-

De Colibus, L., & Mattevi, A. (2006). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 13(5), 539-551. Available from: [Link]

-

Arter, J., et al. (2018). Different types of ATP-competitive kinase inhibitors. Journal of Biological Chemistry, 293(30), 11798-11807. Available from: [Link]

-

Jiao, Y., et al. (2017). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Nature Chemical Biology, 13, 749-755. Available from: [Link]

-

Wikipedia contributors. (2024). Monoamine oxidase. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Lord, C. J., & Ashworth, A. (2012). PARP inhibitors: synthetic lethality in the clinic. Science, 335(6070), 816-817. Available from: [Link]

-

Zandarashvili, L., et al. (2020). Human PARP1 substrates and regulators of its catalytic activity: An updated overview. Cellular and Molecular Life Sciences, 77, 3147-3168. Available from: [Link]

-

Binda, C., et al. (2004). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. Available from: [Link]

-

Himo, F., & Silverman, R. B. (2006). Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-cyclopropyl-1,2,3,6-tetrahydropyridines. Journal of the American Chemical Society, 128(44), 14472-14473. Available from: [Link]

-

Georgieva, M., & Tsvetkova, B. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3, 13-18. Available from: [Link]

-

Zask, A., et al. (2009). 1- or 3-(3-Amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones: potent, selective, and orally efficacious norepinephrine reuptake inhibitors. Journal of medicinal chemistry, 52(18), 5703–5711. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Available from: [Link]

-

Kudel'kina, E. A., & Mamatova, A. V. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES (microreview). Chemistry of Heterocyclic Compounds, 53(1), 1-3. Available from: [Link]

-

Desai, N. C., et al. (2010). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 72(1), 129-133. Available from: [Link]

-

Breza, M., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(12), 5897. Available from: [Link]

-

Sławiński, J., et al. (2018). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. Pharmacological Reports, 70(6), 1195-1202. Available from: [Link]

-

Lee, S. C., et al. (2012). Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor. Bioorganic & medicinal chemistry letters, 22(5), 1891-1894. Available from: [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5396. Available from: [Link]

-

Wikipedia contributors. (2024). Monoamine oxidase inhibitor. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Zask, A., et al. (2009). 1- or 3-(3-Amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones: potent, selective, and orally efficacious norepinephrine reuptake inhibitors. Journal of medicinal chemistry, 52(18), 5703–5711. Available from: [Link]

-

The Role of PARP Inhibitors in Treating Ovarian Cancer. (2020). Pharmacy Times. Available from: [Link]

-

Mayo Clinic Staff. (2022). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Available from: [Link]

-

Li, H., et al. (2020). Update on Combination Strategies of PARP Inhibitors. Cancers, 12(11), 3169. Available from: [Link]

-

Penning, T. D., et al. (2010). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(8), 3142-3153. Available from: [Link]

-

U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies. Available from: [Link]

-

Breza, M., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 26(12), 5897. Available from: [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Available from: [Link]

-

Mirza, M. R. (2018). PARP Inhibition Enhanced Through Combination in Ovarian Cancer. OncLive. Available from: [Link]

-

Konstantinopoulos, P. A., et al. (2020). PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. Journal of Clinical Oncology, 38(29), 3468-3493. Available from: [Link]

Sources

- 1. rsglobal.pl [rsglobal.pl]

- 2. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. drugs.com [drugs.com]

- 8. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 17. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis of Hexahydro-2H-benzimidazol-2-one: Strategies for Modern Drug Discovery

Introduction: The Significance of the Saturated Benzimidazolone Core

The hexahydro-2H-benzimidazol-2-one scaffold, a saturated bicyclic urea, is a privileged structure in medicinal chemistry and drug development. Its rigid, three-dimensional architecture serves as a valuable building block for creating compounds that can interact with biological targets with high specificity. The cis-fused isomer, in particular, has garnered significant attention as a conformationally constrained analog of biotin and is a key structural motif in various pharmacologically active agents. The development of efficient, safe, and scalable synthetic routes to this core is paramount for advancing research in areas such as neuropharmacology, oncology, and infectious diseases.

This guide provides an in-depth exploration of the synthetic landscape for hexahydro-2H-benzimidazol-2-one, moving from classical, time-tested methods to novel, greener strategies. We will delve into the mechanistic rationale behind each approach, offering field-proven insights into experimental design and providing detailed protocols for key transformations.

Part I: Foundational Synthetic Strategies

The traditional synthesis of cyclic ureas, including the hexahydro-2H-benzimidazol-2-one core, has historically relied on a few key methods. These approaches, while effective, often involve hazardous reagents or harsh conditions, motivating the development of the novel routes discussed in Part II. The primary precursor for this target is cis-1,2-diaminocyclohexane, whose stereochemistry is crucial for defining the final product's architecture.

The Urea Melt Method: A Direct and Simple Approach

One of the most straightforward methods involves the direct condensation of a diamine with urea. This reaction proceeds by heating a mixture of the two reactants, typically without a solvent.

Mechanistic Insight: The reaction is a thermal condensation. Initially, urea decomposes to generate isocyanic acid (HNCO) and ammonia. One of the amino groups of the cis-1,2-diaminocyclohexane performs a nucleophilic attack on the isocyanic acid to form an intermediate carbamoyl derivative. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the newly formed carbonyl, leads to the elimination of a second molecule of ammonia to yield the stable, cyclic urea product. The high temperature is necessary to facilitate both the decomposition of urea and the elimination of ammonia.

This method's primary advantages are its operational simplicity and the use of inexpensive, readily available starting materials.[1][2] However, the high temperatures required can limit its applicability for substrates with sensitive functional groups.

Phosgene and its Equivalents: The High-Reactivity Route

The reaction of diamines with phosgene (COCl₂) or its safer solid equivalent, triphosgene, is a highly efficient method for forming the cyclic urea bond.[3][4]

Mechanistic Insight: Phosgene is a highly reactive electrophile. The synthesis proceeds via a stepwise mechanism. The first amino group attacks the carbonyl carbon of phosgene, displacing a chloride ion to form a carbamoyl chloride intermediate. This intermediate is then susceptible to a rapid intramolecular nucleophilic attack by the second amino group, which displaces the second chloride ion and forms the cyclic product. A base is typically required to scavenge the HCl byproduct.

Trustworthiness and Hazard: While this protocol is highly reliable and often high-yielding, the extreme toxicity of phosgene gas presents significant handling and safety challenges, making it unsuitable for many laboratory and industrial settings.[5] This inherent hazard has been the single greatest driver for the development of alternative carbonylation agents.[3][4]

Part II: Novel, Greener, and Safer Synthetic Strategies

Modern synthetic chemistry prioritizes methodologies that are not only efficient but also safe, sustainable, and environmentally benign ("green"). The synthesis of hexahydro-2H-benzimidazol-2-one has benefited immensely from this paradigm shift.

1,1'-Carbonyldiimidazole (CDI): A Superior Phosgene Surrogate

1,1'-Carbonyldiimidazole (CDI) has emerged as an excellent phosgene substitute for the synthesis of ureas, carbonates, and esters.[6][7][8] It is a stable, crystalline solid that is significantly safer to handle than phosgene.[9]

Mechanistic Insight: The reaction begins with the activation of the diamine. One of the amino groups attacks a carbonyl carbon of CDI, leading to the displacement of an imidazole molecule and the formation of an N-acylimidazole intermediate. This intermediate is highly activated towards nucleophilic attack. The second, pendant amino group then attacks the activated carbonyl carbon in an intramolecular fashion, displacing the second imidazole molecule to furnish the hexahydro-2H-benzimidazol-2-one product. The reaction byproducts, two equivalents of imidazole, are non-toxic and can be easily removed by an aqueous acidic wash.[6][10]

This method offers a self-validating system: the reaction is often clean, proceeds under mild conditions, and avoids the generation of corrosive byproducts like HCl, making it compatible with a wider range of functional groups.[11]

Caption: CDI-mediated synthesis workflow.

Direct Carbonylation with Carbon Dioxide (CO₂): The Ultimate Green Approach

Utilizing carbon dioxide as a C1 source is a cornerstone of green chemistry, as it employs a renewable, non-toxic, and abundant feedstock.[12][13][14][15] The direct synthesis of cyclic ureas from diamines and CO₂ represents a highly atom-economical route.

Mechanistic Insight and Causality: This transformation is thermodynamically challenging because it involves the formation of water, which can promote the reverse reaction. The key to a successful synthesis is the effective removal of water or the use of a catalyst that can operate in its presence. Heterogeneous catalysts, such as cerium oxide (CeO₂), have shown great promise.[16][17] The proposed mechanism on a CeO₂ surface involves:

-

Adsorption of the diamine and CO₂ onto the catalyst surface, forming carbamate species.

-

A surface-mediated nucleophilic attack of a free amino group onto the carbamate carbonyl.

-

Dehydration to form the cyclic urea.

-

Desorption of the product and water, regenerating the catalytic sites.[16]

The choice of solvent is also critical; alcohols like 2-propanol have been shown to promote high selectivity.[16] While this method is highly attractive, it often requires elevated temperatures and pressures to achieve good conversion.[18]

Caption: Green synthesis using CO₂ fixation.

Catalytic and Flow Chemistry Approaches

Recent advances have focused on using catalysis to improve the efficiency and conditions of cyclic urea synthesis.[19][20][21][22] Furthermore, translating these reactions to continuous flow systems offers significant advantages in terms of safety, scalability, and process control. A flow-based approach using CDI for the synthesis of benzimidazol-2-one has been successfully developed, demonstrating high productivity and purity.[10] This methodology allows for precise control over reaction temperature and residence time, often leading to improved yields and reduced byproduct formation compared to batch processing.

Part III: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, available equipment, safety considerations, and cost. The following table summarizes the key parameters of the discussed methods.

| Synthetic Route | Carbonyl Source | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |

| Urea Melt | Urea | 130-180 °C, neat | Moderate-Good | Low cost, simple setup | High temperature, potential for side products |

| Phosgenation | Phosgene / Triphosgene | 0 °C to RT, with base | Good-Excellent | High reactivity, reliable | Extremely toxic reagent, corrosive byproduct (HCl) |

| CDI Cyclization | 1,1'-Carbonyldiimidazole | RT to Reflux (THF, DMF) | Good-Excellent | Safe, mild conditions, clean reaction | Higher reagent cost than urea/phosgene |

| Direct CO₂ Fixation | Carbon Dioxide (CO₂) | 150-200 °C, >0.3 MPa, Catalyst | Good-Excellent | Green, atom-economical, renewable C1 source | Requires high pressure/temperature, catalyst needed |

Part IV: Detailed Experimental Protocols

The following protocols are provided as trusted, representative examples for the synthesis of the hexahydro-2H-benzimidazol-2-one core.

Protocol 1: Synthesis via the Urea Melt Method (Classical)

Causality: This protocol leverages high thermal energy to drive the condensation and elimination of ammonia, providing a direct route from bulk chemicals.

Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cis-1,2-diaminocyclohexane (5.71 g, 50 mmol) and urea (3.30 g, 55 mmol, 1.1 equiv.).

-

Thermal Reaction: Heat the flask in an oil bath to 140-150 °C. The solid mixture will melt and begin to evolve ammonia gas (Caution: conduct in a well-ventilated fume hood).

-

Reaction Monitoring: Maintain the temperature and stir the molten mixture for 3-4 hours. The reaction can be monitored by TLC (e.g., 10% Methanol in Dichloromethane) until the starting diamine is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to approximately 80 °C, at which point it will solidify. Add 50 mL of water to the flask and heat to boiling to dissolve the crude product and any unreacted urea.

-

Purification: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

-

Final Product: Collect the crystalline product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to afford hexahydro-2H-benzimidazol-2-one.

Protocol 2: Synthesis via 1,1'-Carbonyldiimidazole (CDI) (Novel)

Causality: This protocol utilizes the high reactivity of the in-situ formed N-acylimidazole intermediate to achieve cyclization under significantly milder conditions than the urea melt method, avoiding hazardous reagents.[10]

Methodology:

-

Reactant Preparation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (8.92 g, 55 mmol, 1.1 equiv.) and 100 mL of anhydrous tetrahydrofuran (THF). Stir until the CDI has completely dissolved.

-

Diamine Addition: In a separate flask, dissolve cis-1,2-diaminocyclohexane (5.71 g, 50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirring CDI solution over 30 minutes at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approx. 66 °C) for an additional 2 hours to ensure complete cyclization.

-

Reaction Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting diamine.

-

Work-up and Isolation: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL) to remove the imidazole byproduct, followed by saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) will afford pure hexahydro-2H-benzimidazol-2-one.

Conclusion and Future Outlook

The synthesis of hexahydro-2H-benzimidazol-2-one has evolved significantly, moving from classical high-temperature or hazardous protocols to safer, more sustainable, and highly efficient modern methods. The use of phosgene surrogates like CDI is now a standard in both academic and industrial labs, offering an excellent balance of reactivity, safety, and yield.

Looking forward, the direct utilization of CO₂ remains the most compelling frontier. Future research will likely focus on the development of novel, highly active heterogeneous catalysts that can operate under lower temperatures and pressures, making this supremely green methodology more accessible and economically viable on an industrial scale. Furthermore, the integration of these catalytic systems into continuous flow platforms promises to unlock new levels of efficiency and safety, accelerating the discovery and development of new therapeutics based on this vital heterocyclic core.

References

-

Organic Syntheses. 1,1'-carbonyldiimidazole. Available from: [Link]

-

Indian Journal of Chemistry. A green synthesis of benzimidazoles. Available from: [Link]

-

Thieme. 3.6 1,1' -Carbonyldiimidazole. Available from: [Link]

-

World Science. SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available from: [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Available from: [Link]

-

ResearchGate. 1,1′-Carbonyldiimidazole (CDI). Available from: [Link]

-

Royal Society of Chemistry. Selected syntheses of ureas through phosgene substitutes. Available from: [Link]

-

PrepChem.com. Preparation of carbonyldiimidazole. Available from: [Link]

-

ResearchGate. Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF. Available from: [Link]

-

ResearchGate. Selected syntheses of ureas through phosgene substitutes | Request PDF. Available from: [Link]

-

Sci-Hub. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Available from: [Link]

-

ResearchGate. Phosgene‐free synthetic routes to carboxylates, carbamates, ureas, and... Available from: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

-

National Institutes of Health. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

-

National Institutes of Health. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) | Request PDF. Available from: [Link]

-

MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Available from: [Link]

-

National Institutes of Health. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Available from: [Link]

-

PubMed. Direct synthesis of urea from carbon dioxide and ammonia. Available from: [Link]

-

Chemical Methodologies. Green Synthesis of Benzimidazole Derivatives. Available from: [Link]

-

ResearchGate. Direct synthesis of urea from carbon dioxide and ammonia. Available from: [Link]

-

IIP Series. MULTI COMPONENT GREEN APPROACH FOR SYNTHESIS OF 1, 2-DISUBSTITUTED BENZIMIDAZOLE. Available from: [Link]

-

MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available from: [Link]

-

Organic Chemistry Portal. Benzimidazolone synthesis. Available from: [Link]

- Google Patents. DE102004005906B3 - Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes.

-

ResearchGate. New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane: Synthesis and crystal structure of racemic 1,8,10,12-tetraazatetracyclo[8.3.1.1. 8,120 2,7] pentadecane and a route to its enantiomerically pure (R,R) and (S,S) isomers | Request PDF. Available from: [Link]

-

ResearchGate. Direct synthesis of urea from carbon dioxide and ammonia. Available from: [Link]

-

Royal Society of Chemistry. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Available from: [Link]

Sources

- 1. rsglobal.pl [rsglobal.pl]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1,1'-Carbonyldiimidazole:Application and Preparation_Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Direct synthesis of urea from carbon dioxide and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Sci-Hub. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent / Green Chemistry, 2013 [sci-hub.box]

- 18. mdpi.com [mdpi.com]

- 19. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemmethod.com [chemmethod.com]

Physicochemical Characterization of Hexahydrobenzimidazolone: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the essential physicochemical properties and analytical methodologies for the characterization of hexahydrobenzimidazolone. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for understanding and evaluating this heterocyclic scaffold. The insights and protocols herein are grounded in established scientific principles and validated analytical techniques, ensuring a robust foundation for further research and application.

Introduction: The Significance of Hexahydrobenzimidazolone in Medicinal Chemistry

Hexahydrobenzimidazolone, a saturated bicyclic urea, represents a core structural motif with significant potential in medicinal chemistry. Its rigid, three-dimensional architecture and the presence of hydrogen bond donors and acceptors make it an attractive scaffold for designing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its successful incorporation into drug discovery and development pipelines. This guide delineates the critical parameters and the analytical techniques required to comprehensively characterize this promising molecule.

Fundamental Physicochemical Properties

A precise determination of the fundamental physicochemical properties of a compound is the bedrock of drug development. These parameters influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For cis-hexahydro-2-benzimidazolone (CAS Number: 1123-97-3), the following properties are key.

Table 1: Core Physicochemical Data for cis-Hexahydro-2-benzimidazolone

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 140.18 g/mol | |

| CAS Number | 1123-97-3 | |

| Melting Point | 149-152 °C | |

| Boiling Point | 218-220 °C at 14 mmHg | |

| pKa (Predicted) | 14.16 ± 0.20 |

Solubility Profile

While specific experimental solubility data for hexahydrobenzimidazolone is not extensively documented, its structure as a cyclic urea suggests moderate polarity. The presence of two amide-like nitrogen atoms and a carbonyl group allows for hydrogen bonding with protic solvents.

Protocol for Solubility Determination:

A standard approach to determine solubility involves the shake-flask method.

-

Preparation of Saturated Solutions: Add an excess amount of hexahydrobenzimidazolone to a series of vials containing various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity/Basicity (pKa)

The predicted pKa of approximately 14.16 suggests that the N-H protons are weakly acidic, a characteristic feature of ureas. This value is critical for predicting the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

N-H Protons: A broad singlet in the region of 5-8 ppm, characteristic of urea N-H protons. The exact chemical shift will be dependent on the solvent and concentration.

-

C-H Protons adjacent to Nitrogen: Multiplets in the range of 3.0-3.5 ppm.

-

Cyclohexyl Protons: A series of complex multiplets in the aliphatic region (1.2-2.0 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically between 160-180 ppm.

-

Carbons adjacent to Nitrogen: Peaks in the range of 40-60 ppm.

-

Aliphatic Carbons: Signals in the upfield region, generally between 20-40 ppm.

Diagram 1: NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis of hexahydrobenzimidazolone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the N-H bonds of the urea moiety.

-

C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclohexane ring.

-

C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹, characteristic of the carbonyl group in a cyclic urea.

-

N-H Bending: A band in the vicinity of 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For hexahydrobenzimidazolone (C₇H₁₂N₂O), the expected exact mass is 140.09496 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be employed. The fragmentation pattern will be influenced by the stability of the bicyclic ring system.

Chromatographic Purity and Quantification

Chromatographic methods are essential for assessing the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of small molecules like hexahydrobenzimidazolone.

Illustrative RP-HPLC Method:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic elution using a mixture of water and a polar organic solvent such as acetonitrile or methanol. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid may be necessary to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance (e.g., 210-220 nm, characteristic for amide chromophores).

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10 µL.

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for HPLC purity analysis.

Thermal Analysis

Thermal analysis techniques provide valuable information about the thermal stability, melting behavior, and purity of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to investigate polymorphism.

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles.

Protocol for TGA Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.

Diagram 3: Relationship between DSC and TGA Data

Caption: Complementary data from DSC and TGA analysis.

Conclusion

The physicochemical characterization of hexahydrobenzimidazolone is a critical step in harnessing its full potential in drug discovery and development. This guide has provided a comprehensive overview of the key properties and analytical techniques necessary for a thorough evaluation of this important heterocyclic scaffold. By employing the methodologies outlined herein, researchers can build a robust data package to support the advancement of novel drug candidates based on the hexahydrobenzimidazolone core.

References

An In-depth Technical Guide to the Initial Biological Activity Screening of Saturated Benzimidazolones

Introduction: The Therapeutic Potential of a Privileged Scaffold

The saturated benzimidazolone core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a "privileged" framework, capable of presenting substituents in precise vectors to interact with a wide array of biological targets. This structural versatility has led to the development of benzimidazolone derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the crucial first pass of biological evaluation for novel saturated benzimidazolone derivatives. The objective is not merely to execute assays but to build a logical, evidence-based cascade of experiments that efficiently identifies promising lead compounds and begins to elucidate their mechanisms of action. We will move from broad phenotypic screens to more specific, target-oriented assays, emphasizing the causality behind each experimental choice.

Part 1: Foundational Screening: Antimicrobial Activity

Rationale for Prioritizing Antimicrobial Screening

Heterocyclic compounds, particularly those containing nitrogen, are a rich source of antimicrobial agents.[3] Their structural motifs often mimic endogenous molecules, allowing them to interfere with essential microbial pathways. Therefore, a primary screen for antibacterial and antifungal activity is a cost-effective and high-yield starting point for characterizing a new library of saturated benzimidazolones.[4][5]

Methodology 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for quantitatively determining a compound's antimicrobial potency.[6] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism after a defined incubation period.[6] This method is highly reproducible and aligns with guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M07/M27 Guidelines)

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of each benzimidazolone derivative in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[6][9] The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[6]

-

Controls:

-

Growth Control: Wells containing only broth and inoculum (no compound).

-

Sterility Control: Wells containing only broth to check for contamination.[6]

-

Positive Control: A well-known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to validate the assay's sensitivity.

-

Vehicle Control: The highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[10]

-

Result Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.[6]

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data from the MIC assay should be tabulated for clear comparison across compounds and microbial strains.

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| BZ-001 | 16 | >256 | 64 |

| BZ-002 | 4 | 128 | 8 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Workflow for Initial Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 2: Cytotoxicity Screening for Anticancer Potential

Rationale for Cytotoxicity Screening

The benzimidazolone scaffold is present in numerous compounds that exhibit potent anticancer activity by interfering with critical cellular processes like cell division and signaling.[11][12] Therefore, an early-stage cytotoxicity screen against a panel of cancer cell lines is essential to identify compounds with antiproliferative effects.[13][14]

Methodology: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] In living cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[16] This allows for the calculation of the IC50 value, the concentration of a compound that inhibits cell growth by 50%.[17]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the benzimidazolone compounds (typically from 100 µM to 0.01 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[13]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18][19]

Data Presentation: Summarizing Cytotoxic Potency